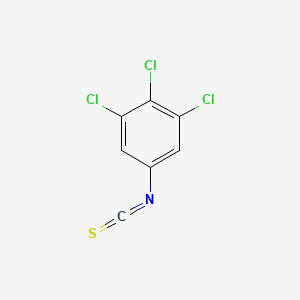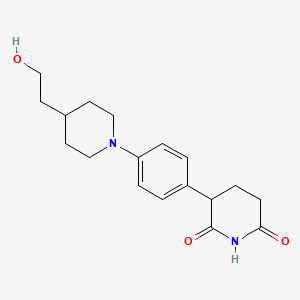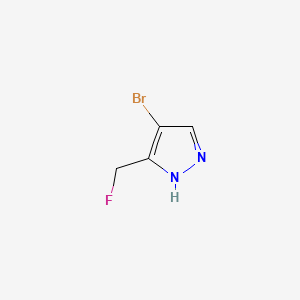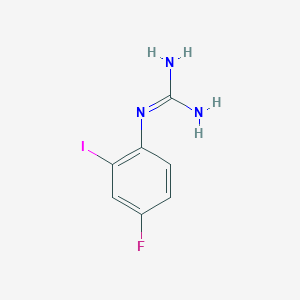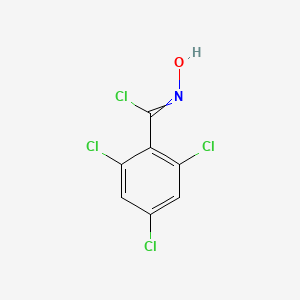
2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H3Cl3NO2. It is known for its unique structure, which includes three chlorine atoms and a hydroxybenzenecarboximidoyl chloride group. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride typically involves the chlorination of hydroxybenzenecarboximidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 4, and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove chlorine atoms.
Hydrolysis: The compound can be hydrolyzed to form hydroxybenzenecarboximidoyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidoyl derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound .
科学的研究の応用
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate the effects of chlorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved in its mechanism of action depend on the specific biological system being studied .
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-hydroxybenzenecarboximidoyl chloride
- 2,6-Dichloro-N-hydroxybenzenecarboximidoyl chloride
- 2,4,6-Trichlorophenol
Uniqueness
2,4,6-Trichloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of three chlorine atoms at specific positions on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research .
特性
分子式 |
C7H3Cl4NO |
|---|---|
分子量 |
258.9 g/mol |
IUPAC名 |
2,4,6-trichloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H3Cl4NO/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H |
InChIキー |
CUVQYDCWJZRCQB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


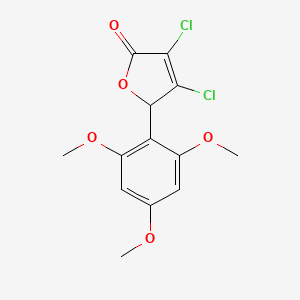
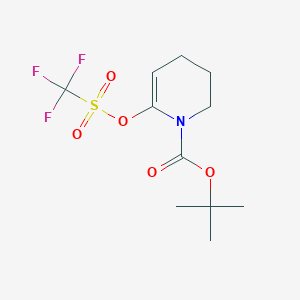

![Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
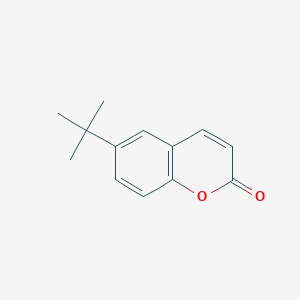
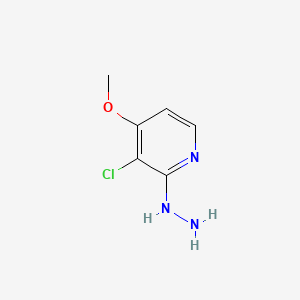
![6-Chloro-1-imino-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13685471.png)
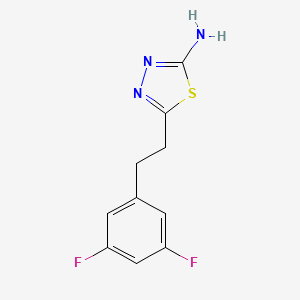
![4-methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13685475.png)
